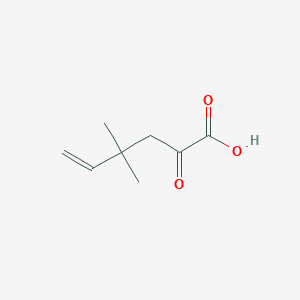

5-bromo-N-isopropyl-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-bromo-N-isopropyl-2-methoxybenzamide is a derivative of benzamide with potential applications in various fields, including organic synthesis and pharmacology. The presence of a bromine atom on the benzene ring and the methoxy and isopropyl substituents suggest that this compound could exhibit interesting chemical reactivity and interactions with biological systems.

Synthesis Analysis

The synthesis of related benzamide compounds has been explored in various studies. For instance, an efficient synthesis of a structurally similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of regioselective reactions, including methoxylation and bromination, with an overall yield of 67% . Although the exact synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The crystal structure of a related compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, was determined using X-ray crystallography, revealing two polymorphs both belonging to the monoclinic system with different space groups. The study highlighted the presence of hydrogen bonds and the trans conformation of the carbon-carbon bonds in the 3-aminopropyl group . These structural insights could be relevant when considering the molecular structure of 5-bromo-N-isopropyl-2-methoxybenzamide.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring. For example, 2-Iodo-N-isopropyl-5-methoxybenzamide was found to be a highly reactive catalyst for the oxidation of alcohols, with the 5-methoxy derivative showing the highest reactivity at room temperature . This suggests that the 5-bromo-N-isopropyl-2-methoxybenzamide could also exhibit significant reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be affected by the nature of their substituents. The presence of halogen bonds, hydrogen bonds, and molecular contacts such as C-H-π and C-Br-π interactions were observed in the crystal structures of two methoxyphenylbenzamide isomers . These interactions are likely to influence the physical properties such as solubility and melting point, as well as the chemical properties like reactivity and stability of 5-bromo-N-isopropyl-2-methoxybenzamide.

Scientific Research Applications

Catalytic Properties in Organic Reactions

5-bromo-N-isopropyl-2-methoxybenzamide is closely related to compounds like 2-Iodo-N-isopropyl-5-methoxybenzamide, which have been studied for their catalytic properties in organic reactions. For instance, 2-Iodo-N-isopropyl-5-methoxybenzamide showed high reactivity as a catalyst in the oxidation of alcohols, especially benzylic alcohols, demonstrating its potential as an efficient and environmentally benign catalyst (Yakura, Fujiwara, Yamada, & Nambu, 2018).

Role in Radiopharmaceutical Synthesis

Similar compounds have been utilized in the synthesis of radiopharmaceuticals. For instance, radioiodinated compounds structurally related to 5-bromo-N-isopropyl-2-methoxybenzamide have shown high affinity for serotonin-5HT2-receptors and potential as tracers for γ-emission tomography (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Antidopaminergic Properties

Research has also focused on the antidopaminergic properties of similar compounds. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and its derivatives have been synthesized and evaluated for their affinity for dopamine receptors and potential antipsychotic properties (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Pharmacokinetics and Bioavailability

Studies have also been conducted to understand the pharmacokinetics and bioavailability of compounds like 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (bromopride), revealing insights into their absorption and efficacy in different pharmaceutical formulations (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).

Application in Halogen Chemistry

Related compounds have been investigated for their role in halogen chemistry. For example, iron-catalyzed stereoselective haloamidation of amide-tethered alkynes using N-methoxybenzamides as efficient acyl nitrene precursors has been reported (Liu, Ren, Lai, & Qiu, 2021).

properties

IUPAC Name |

5-bromo-2-methoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLQTRANRJGPJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3000945.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

![7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3000953.png)

![7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3000958.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3000959.png)